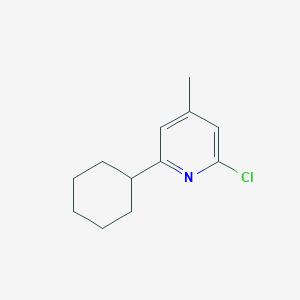

2-Chloro-6-cyclohexyl-4-methylpyridine

Description

2-Chloro-6-cyclohexyl-4-methylpyridine is a substituted pyridine derivative featuring a chloro group at position 2, a cyclohexyl group at position 6, and a methyl group at position 2. Pyridine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The chloro substituent enhances electrophilicity and influences reactivity, while the bulky cyclohexyl group contributes to lipophilicity and steric hindrance.

Properties

CAS No. |

109203-51-2 |

|---|---|

Molecular Formula |

C12H16ClN |

Molecular Weight |

209.71 g/mol |

IUPAC Name |

2-chloro-6-cyclohexyl-4-methylpyridine |

InChI |

InChI=1S/C12H16ClN/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

InChI Key |

GNHZWBVSGWJMLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Ruthenium-Catalyzed [4+2] Cycloaddition

A prominent method for constructing polysubstituted pyridines involves ruthenium-catalyzed formal dehydrative cycloaddition of enamides and alkynes. In a study by Yu et al., [Ru(OAc)₂(p-cymene)] catalyzed the reaction between N-cyclohexylacrylamide and methylacetylene derivatives to yield 2-cyclohexyl-4-methyl-6-arylpyridines. While the reported example produced 2-cyclohexyl-4-methyl-6-(naphthalen-1-yl)pyridine (76% yield), adapting this method for 2-chloro-6-cyclohexyl-4-methylpyridine would require:

- Chlorine Introduction : Post-cyclization chlorination using agents like POCl₃ or SOCl₂.

- Substrate Modification : Replacing the naphthyl group with a methyl group via alkyne selection.

Reaction conditions include toluene as the solvent, KOAc and Na₂CO₃ as bases, and heating at 100°C under argon for 48 hours. DFT calculations suggest that the neutral Ru catalyst facilitates a stepwise mechanism involving alkyne insertion and reductive elimination, with an activation energy of 32.6 kcal/mol.

Multi-Step Synthesis Pathways

Condensation and Cyclization

The preparation of 2-chloro-4,6-dimethoxypyrimidine (CN1467206A) involves a three-step process: salification, cyanamide reaction, and condensation. While this method targets a pyrimidine derivative, analogous strategies could be applied to pyridines:

- Salification : Reacting malononitrile with methoxyamine to form a diimine intermediate.

- Cyclization : Using a composite solvent (e.g., dimethylformamide/isopropanol) and HCl to form the pyridine ring.

- Functionalization : Introducing chlorine and methyl groups via electrophilic substitution.

This route offers scalability but risks low regioselectivity due to the reactivity of the pyridine ring.

Comparative Analysis and Optimization Strategies

Method Efficiency and Yield Comparison

Optimization Recommendations

- Catalyst Screening : Testing cationic Ru species (e.g., [Ru(OAc)(p-cymene)]⁺) to improve cycloaddition efficiency.

- Directed C–H Functionalization : Using directing groups to enhance regioselectivity during chlorination.

- Flow Chemistry : Mitigating steric effects in substitution reactions via continuous processing.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclohexyl-4-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-6-cyclohexyl-4-methylpyridine exhibits potential as an antimicrobial agent, making it valuable in drug development. Pyridine compounds, in general, have demonstrated therapeutic properties, including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic activities . The structure of 2-Chloro-6-cyclohexyl-4-methylpyridine allows it to interact with biological targets, similar to other pyridine derivatives, making it a candidate for pharmacological exploration. Studies have shown its effectiveness against certain bacterial strains, though the detailed mechanisms of action are still under investigation.

Agricultural Chemical Applications

This compound may be used in agricultural chemicals. The unique structure of 2-chloro-6-cyclohexyl-4-methylpyridine can be tailored for specific uses in this field.

Synthesis and Interaction Studies

2-Chloro-6-cyclohexyl-4-methylpyridine is used to synthesize derivatives with potential biological activities or for use in pharmaceuticals. Interaction studies have focused on its binding affinity with various biological targets, with preliminary data suggesting that it may interact with specific enzymes or receptors, leading to the inhibition or modulation of biological pathways. Further research is needed to fully elucidate these interactions and understand their implications for therapeutic applications.

Structural Analogs

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-4-methylpyridine | Chlorine at position 2, methyl at position 4 | Lacks cyclohexyl group; primarily used in synthesis. |

| 6-Cyclohexylpyridin-2(1H)-one | Cyclohexyl at position 6, oxygen instead of chlorine | Potentially different biological activity due to oxygen. |

| 4-Methylpyridine | Methyl group at position 4 | Simpler structure; less steric hindrance compared to cyclohexyl. |

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclohexyl-4-methylpyridine involves its interaction with specific molecular targets. The chlorine atom and the pyridine ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The cyclohexyl and methyl groups can modulate the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Compound A : 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile

- Key Features :

- Chlorophenyl group at position 4, methoxy at position 6, and nitrile at position 3.

- Bipyridine backbone enhances conjugation and metal-binding capacity.

- Biological Activity : Exhibits phosphodiesterase inhibition, antifungal, and antiarrhythmic properties due to electron-withdrawing (nitrile) and electron-donating (methoxy) substituents .

- Comparison: The cyclohexyl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to the polar nitrile and methoxy groups in Compound A (logP ~2.8). The bipyridine system in Compound A enables chelation, absent in the monosubstituted target compound.

Compound B : 6-Chloro-4-hydroxypyrimidine

- Key Features :

- Hydroxyl group at position 4 and chloro at position 6 on a pyrimidine ring.

- Pyrimidine core is more electron-deficient than pyridine.

- Reactivity : Hydroxyl group increases solubility in polar solvents (e.g., water) but reduces stability under acidic conditions .

- Comparison :

- The target compound’s cyclohexyl and methyl groups render it significantly more hydrophobic (logP ~3.5 vs. ~1.2 for Compound B).

- Compound B’s hydroxyl group facilitates hydrogen bonding, absent in the target compound, which may limit its pharmacokinetic penetration.

Electronic and Steric Effects

- Chloro Substituents : Both the target compound and Compound A/B feature chloro groups, but their positions differ. In pyridines, chloro at position 2 (meta to nitrogen) induces stronger electron-withdrawing effects than para positions, affecting reactivity in cross-coupling reactions.

- Cyclohexyl vs.

Hypothetical Data Table

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-Chloro-6-cyclohexyl-4-methylpyridine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, protective goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols .

- Waste Disposal : Segregate chemical waste and use certified disposal services to mitigate environmental contamination .

- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately .

Q. What spectroscopic techniques are essential for characterizing 2-Chloro-6-cyclohexyl-4-methylpyridine?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the substitution pattern of the pyridine ring and cyclohexyl group. Compare chemical shifts with analogous compounds (e.g., 2-chloro-6-methylpyridine derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, aiding in structural validation .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in structurally similar pyridine derivatives .

Q. What are common synthetic routes for preparing 2-Chloro-6-cyclohexyl-4-methylpyridine?

- Methodological Answer :

- Nucleophilic Substitution : React 2,6-dichloro-4-methylpyridine with cyclohexylmagnesium bromide under inert conditions (e.g., THF, −78°C), followed by quenching and purification via column chromatography .

- Catalytic Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce the cyclohexyl group, leveraging aryl halide intermediates .

- Purification : Recrystallize the product from ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Chloro-6-cyclohexyl-4-methylpyridine in substitution reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, the C-2 chloro group may exhibit higher reactivity due to electron-withdrawing effects .

- Docking Studies : Model interactions with biological targets (e.g., CYP enzymes) to assess binding affinity, as shown for pyridine-based inhibitors .

- Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. What strategies optimize the yield of 2-Chloro-6-cyclohexyl-4-methylpyridine in multi-step syntheses?

- Methodological Answer :

- Temperature Control : Maintain low temperatures (−20°C to 0°C) during Grignard reactions to minimize side-product formation .

- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for cross-coupling efficiency, monitoring progress via TLC .

- Intermediate Analysis : Use HPLC to quantify impurities (e.g., dehalogenated byproducts) and adjust reaction stoichiometry accordingly .

Q. How does the cyclohexyl substituent influence the compound’s potential as a CYP enzyme inhibitor?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The cyclohexyl group’s hydrophobicity may enhance binding to CYP1B1’s hydrophobic active site, similar to steroidal pyridine derivatives .

- In Vitro Assays : Perform EROD assays to measure CYP1B1 inhibition, comparing IC values with analogs lacking the cyclohexyl group .

- Metabolic Stability : Assess plasma half-life in rodent models to evaluate bioavailability improvements conferred by the cyclohexyl moiety .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyridine derivatives?

- Methodological Answer :

- Isotopic Labeling : Use N or C-labeled compounds to clarify ambiguous NMR signals .

- Crystal Structure Correlation : Cross-validate NMR/IR data with X-ray crystallography results from related compounds (e.g., 2-amino-6-chloropyridine derivatives) .

- Advanced MS Techniques : Employ tandem MS (MS/MS) to distinguish isobaric fragments in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.